molecular formula C12H9F3N2O2 B6386089 MFCD18316670 CAS No. 1261980-12-4

MFCD18316670

Cat. No.: B6386089
CAS No.: 1261980-12-4
M. Wt: 270.21 g/mol
InChI Key: GNYDHNZCPIKGKQ-UHFFFAOYSA-N
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Description

The compound “MFCD18316670” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316670” involves a series of chemical reactions that require precise conditions. Typically, the preparation starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Advanced techniques such as continuous flow chemistry and high-throughput screening are often employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316670” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18316670” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18316670” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds shares some structural similarities with “MFCD18316670” but may differ in specific properties or applications, making “this compound” unique in its own right.

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-10-3-2-7(4-9(10)12(13,14)15)8-5-16-11(18)17-6-8/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDHNZCPIKGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686880
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-12-4
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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